molecular formula C19H10N4O7 B11686133 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11686133
M. Wt: 406.3 g/mol
InChI Key: CYVUDLZPMUGSTB-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and nitrobenzoyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other isoindole derivatives with different substituents. Examples include:

  • 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-methylbenzoyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-chlorobenzoyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the nitrobenzoyl group, for example, may enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H10N4O7

Molecular Weight

406.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C19H10N4O7/c24-15(9-1-4-11(5-2-9)23(29)30)10-3-6-12-13(7-10)18(27)22(17(12)26)14-8-20-19(28)21-16(14)25/h1-8H,(H2,20,21,25,28)

InChI Key

CYVUDLZPMUGSTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CNC(=O)NC4=O)[N+](=O)[O-]

Origin of Product

United States

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